1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(propane-1-sulfonyl)piperazine
Description
This compound is a triazolopyrimidine derivative featuring a 3-methoxyphenyl substituent at position 3 of the triazolopyrimidine core and a propane-1-sulfonyl group attached to the piperazine ring at position 6. Its molecular formula is C₁₉H₂₂N₇O₃S, with a molecular weight of 428.50 g/mol (calculated based on structural analogs in ).
Properties
IUPAC Name |
3-(3-methoxyphenyl)-7-(4-propylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O3S/c1-3-11-29(26,27)24-9-7-23(8-10-24)17-16-18(20-13-19-17)25(22-21-16)14-5-4-6-15(12-14)28-2/h4-6,12-13H,3,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJWQEGPBUEGQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(propane-1-sulfonyl)piperazine involves multiple steps. The key steps include the formation of the triazolopyrimidine core and the subsequent attachment of the piperazine and sulfonyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common reagents used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions used .
Scientific Research Applications
1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(propane-1-sulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyrimidine core is known to bind to various biological targets, leading to a range of biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Triazolopyrimidine Derivatives
Piperazine-Modified Analogs
Research Findings and Pharmacological Insights
Key Structural-Activity Relationships (SAR)
- 3-Substituent : 3-Methoxyphenyl (target) vs. 4-methoxyphenyl (): Meta-substitution may reduce steric hindrance, improving target engagement.
- 7-Substituent : Sulfonylpiperazine (target) vs. benzoylpiperazine (): Sulfonamides generally exhibit better metabolic stability than esters .
- Piperazine Modifications : Propane-1-sulfonyl (target) vs. trifluoromethylbenzoyl (): Sulfonyl groups enhance solubility, while CF₃ improves lipophilicity .
Biological Activity
1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(propane-1-sulfonyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described with the following structural formula:
- Molecular Formula : C₁₁H₁₅N₅O₂S
- Molecular Weight : 259.29 g/mol
- CAS Number : 1082437-20-4
This compound features a triazolo-pyrimidine core, which is known for various biological activities including anticancer and antimicrobial properties.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds similar to 1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(propane-1-sulfonyl)piperazine. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that similar triazolo[4,5-d]pyrimidine derivatives exhibit significant growth inhibition in various cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) .
- Case Study : A recent study demonstrated that a related pyrimidine derivative exhibited an IC50 value of 0.036 µM against HepG2 cells, indicating potent cytotoxicity .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research indicates that triazole derivatives can exhibit activity against various pathogens.
- Mechanism of Action : These compounds often target DNA synthesis pathways or specific enzymes essential for microbial survival .
Selectivity and Toxicity
Understanding the selectivity profile is crucial for therapeutic applications. Preliminary data suggest that the compound may selectively inhibit certain kinases while sparing others, potentially reducing toxicity .
| Kinase | Inhibition Rate (%) |
|---|---|
| CDK1/CyclinA2 | 22.51 |
| ALK | 17.36 |
| FGFR1 | 11.82 |
| FAK | 10.52 |
This selectivity profile is promising for minimizing side effects in clinical settings.
In Vitro Studies
In vitro assays have been pivotal in assessing the biological activity of this compound. For example:
- MTT Assay Results : Compounds similar to this structure have shown growth inhibition rates ranging from 75% to over 84% at concentrations around 40 µg/mL in various cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the methoxyphenyl group significantly influence the biological activity of these compounds. For instance:
Q & A
Q. What are the common synthetic routes for 1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(propane-1-sulfonyl)piperazine?
Methodological Answer: The compound’s synthesis typically involves coupling triazolo-pyrimidine intermediates with propane-1-sulfonyl-piperazine derivatives. Key steps include:
- Triazolo-pyrimidine Core Formation : Cyclocondensation of 3-methoxyphenyl hydrazines with cyanopyrimidines under acidic conditions .
- Sulfonylation : Reacting piperazine with propane sulfonyl chloride in a polar aprotic solvent (e.g., DMF) at controlled temperatures (0–5°C) to avoid side reactions .
- Coupling : Using Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) or nucleophilic aromatic substitution to link the triazolo-pyrimidine and sulfonyl-piperazine moieties .
Validation : Monitor intermediates via HPLC and confirm final structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the physicochemical properties of this compound?
Methodological Answer: Use the following approaches:
- Lipophilicity : Calculate logP values using SwissADME or experimental shake-flask methods with octanol/water partitioning .
- Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) and DMSO, analyzed via UV-Vis spectroscopy .
- Thermal Stability : Differential scanning calorimetry (DSC) to identify melting points and degradation profiles .
- Crystallinity : X-ray diffraction (XRD) to determine polymorphic forms, critical for bioavailability studies .
Advanced Research Questions
Q. What strategies address contradictory data in spectroscopic analysis (e.g., NMR vs. computational predictions)?
Methodological Answer:
- Experimental Validation : Re-run NMR under standardized conditions (e.g., deuterated solvents, 600 MHz) to resolve splitting artifacts .
- Computational Refinement : Optimize density functional theory (DFT) models (e.g., B3LYP/6-31G**) to match experimental H chemical shifts .
- Dynamic Effects : Consider rotameric equilibria in sulfonyl-piperazine moieties, which may cause signal broadening; use variable-temperature NMR .
Q. How can researchers optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Process Control : Implement flow chemistry with in-line FTIR monitoring to track intermediate formation and adjust residence times dynamically .
- Catalyst Screening : Test Pd-XPhos or DavePhos ligands for coupling steps to reduce catalyst loading (<1 mol%) and suppress homocoupling byproducts .
- Workflow Automation : Use AI-driven platforms (e.g., COMSOL Multiphysics) to simulate reaction kinetics and identify optimal temperature/pH conditions .
Q. What computational methods predict the compound’s pharmacokinetic and toxicological profiles?
Methodological Answer:
- ADME Prediction : SwissADME or ADMETLab 2.0 to estimate blood-brain barrier penetration, CYP450 inhibition, and plasma protein binding .
- Toxicity Screening : Use ProTox-II for hepatotoxicity alerts or molecular docking (AutoDock Vina) to assess off-target binding to hERG channels .
- Metabolite Identification : Employ GLORYx or BioTransformer 3.0 to predict phase I/II metabolites, validated via LC-MS/MS .
Q. How can researchers resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and controls (e.g., celecoxib for COX-2 inhibition) to minimize variability .
- Data Normalization : Apply Z-score transformation to activity data from multiple labs to identify outliers .
- Mechanistic Studies : Conduct isothermal titration calorimetry (ITC) to quantify binding affinities, complementing enzyme inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
